

Application Notes: Analysis of JNJ-38158471-Induced Apoptosis by Flow Cytometry

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Compound of Interest

Compound Name: JNJ-38158471

Cat. No.: B1255802

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Introduction

JNJ-38158471 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] Inhibition of c-Met signaling by small molecules like **JNJ-38158471** can lead to the induction of apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of **JNJ-38158471**-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][6][7] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[6][7]

Principle of the Assay

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[6][7] Late

apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide to enter and stain the cellular DNA.[6][7] By analyzing the fluorescence of both Annexin V and PI, the cell population can be categorized into four distinct groups:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic/necrotic cells
- Annexin V- / PI+: Necrotic cells (due to mechanical damage)

Data Presentation

The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effects of **JNJ-38158471** on a cancer cell line.

| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
|-----------------|--------------------|---------------------------------|--|--|
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| JNJ-38158471 | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| JNJ-38158471 | 50 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.4 |
| JNJ-38158471 | 100 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.3 |

Data are represented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials

- **JNJ-38158471**
- Cancer cell line of interest (e.g., A549, Hs746T)

- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Flow cytometer

Cell Culture and Treatment

- Seed the cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
- Prepare a stock solution of **JNJ-38158471** in a suitable solvent (e.g., DMSO).
- Treat the cells with varying concentrations of **JNJ-38158471** (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

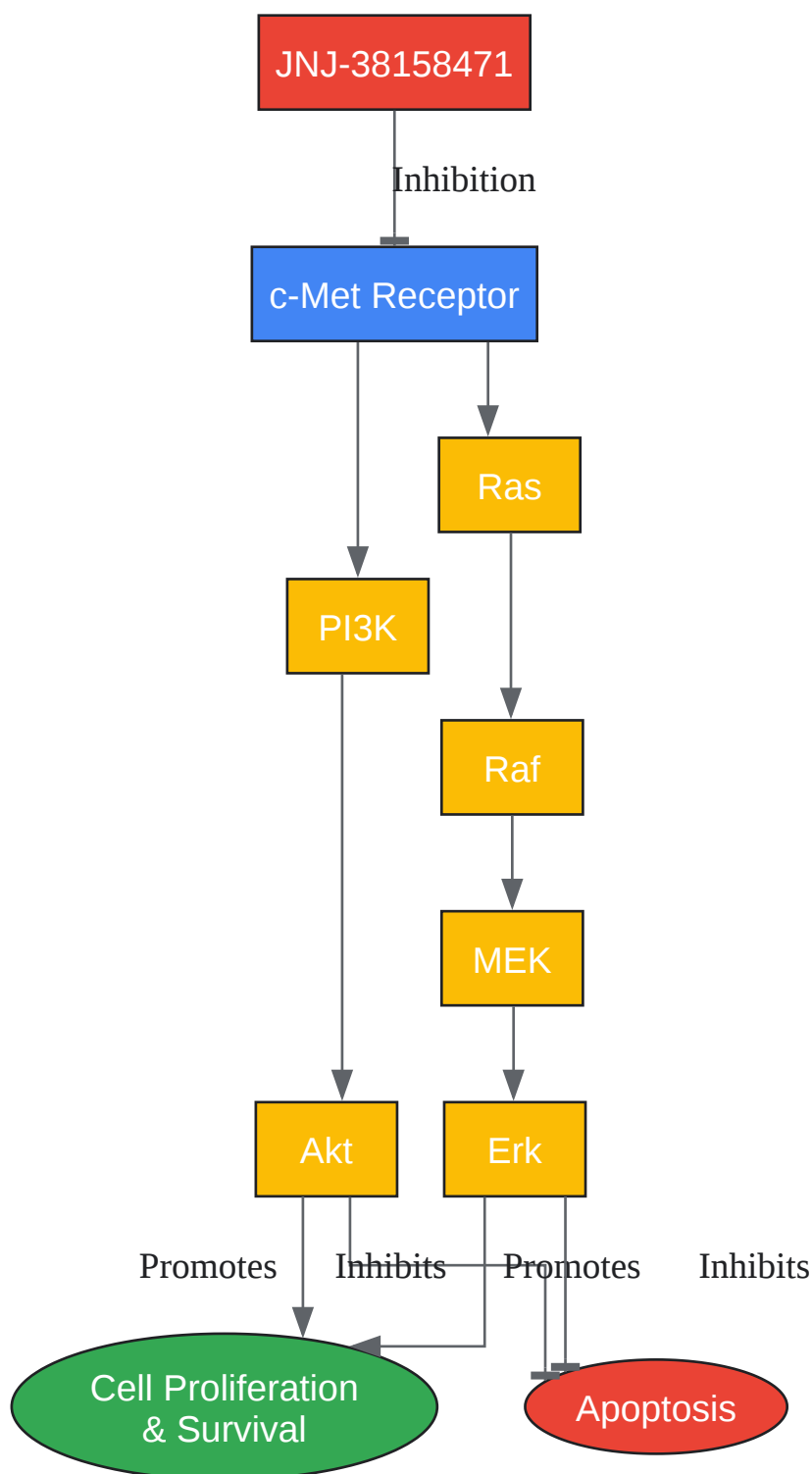
Staining Protocol for Flow Cytometry

- Harvest Cells:
 - For suspension cells, gently collect the cells by centrifugation.
 - For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
- Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[8]
- Staining:

- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.[8]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.[8]
 - Analyze the samples on a flow cytometer within one hour of staining.

Visualizations

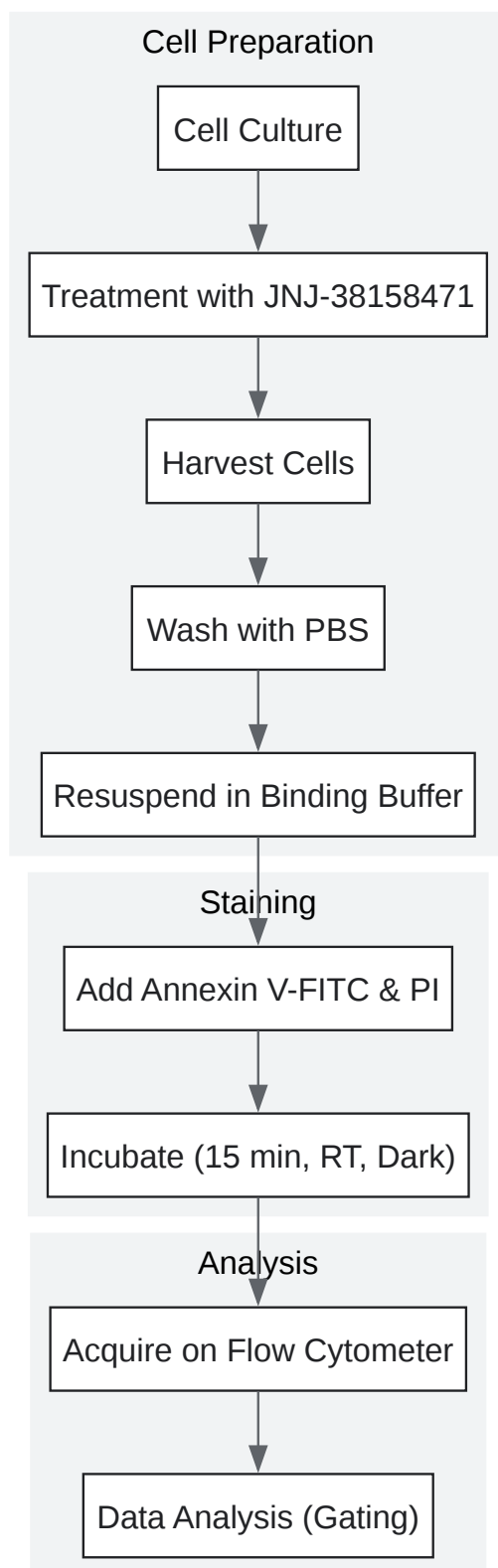
Signaling Pathway of c-Met Inhibition by JNJ-38158471



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Caption: **JNJ-38158471** inhibits c-Met, blocking downstream Akt and Erk signaling, leading to apoptosis.

Experimental Workflow for Flow Cytometry Analysis



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Caption: Workflow for analyzing **JNJ-38158471**-induced apoptosis by flow cytometry.

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References

- 1. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
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